molecular formula C9H8N2O2 B183331 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- CAS No. 33624-29-2

2,5-Pyrrolidinedione, 1-(2-pyridinyl)-

Cat. No.: B183331
CAS No.: 33624-29-2
M. Wt: 176.17 g/mol
InChI Key: SXTNKFIQOGXFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is also known by its IUPAC name, 1-(2-pyridinyl)-2,5-pyrrolidinedione . This compound is characterized by the presence of a pyridine ring attached to a pyrrolidinedione structure, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- typically involves the reaction of pyridine-2-carboxylic acid with succinic anhydride under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide to facilitate the formation of the pyrrolidinedione ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrolidinedione derivatives depending on the substituents used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the pyrrolidinedione moiety can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Succinimide: A structurally related compound with a similar pyrrolidinedione core but lacking the pyridine ring.

    Phthalimide: Contains a similar imide structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is unique due to the presence of both a pyridine ring and a pyrrolidinedione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-pyridin-2-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTNKFIQOGXFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351863
Record name 2,5-Pyrrolidinedione, 1-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33624-29-2
Record name 2,5-Pyrrolidinedione, 1-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.